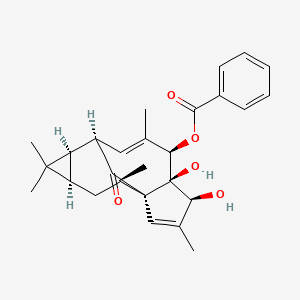

5-O-benzoyl-20-deoxyingenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H32O5 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[(1S,4S,5R,6R,9R,10R,12R,14R)-4,5-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate |

InChI |

InChI=1S/C27H32O5/c1-14-11-18-20-19(25(20,4)5)12-16(3)26(22(18)29)13-15(2)21(28)27(26,31)23(14)32-24(30)17-9-7-6-8-10-17/h6-11,13,16,18-21,23,28,31H,12H2,1-5H3/t16-,18-,19-,20+,21+,23-,26+,27-/m1/s1 |

InChI Key |

KLMKTIKJNCIWMW-PYOZVZRKSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)OC(=O)C5=CC=CC=C5)C |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)OC(=O)C5=CC=CC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

5-O-Benzoyl-20-deoxyingenol: A Technical Guide for Researchers

An In-depth Review of the Natural Diterpene from Euphorbia kansui

This technical guide provides a comprehensive overview of 5-O-benzoyl-20-deoxyingenol, a diterpene isolated from the roots of the traditional Chinese medicinal plant Euphorbia kansui. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound is a member of the ingenane (B1209409) class of diterpenoids. Its chemical structure is characterized by a complex polycyclic framework with a benzoyl group esterified at the C-5 position.

| Property | Value |

| Molecular Formula | C₂₇H₃₂O₅ |

| Molecular Weight | 436.54 g/mol |

| Appearance | Colorless gum |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and other organic solvents |

| UV (MeOH) λmax | 208, 229, 273 nm[1] |

| ESI-MS (positive) | m/z 459 [M + Na]⁺[1] |

Natural Source and Isolation

This compound is naturally found in the roots of Euphorbia kansui T.N. Liou ex S.B. Ho, a plant used in traditional Chinese medicine.[2][3][4][5][6] The isolation of this compound is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from the dried roots of Euphorbia kansui, based on published methodologies.[2][7][8]

1. Extraction:

-

The dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol or methanol at room temperature.[2][7][8]

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically shows the highest biological activity, is collected for further purification.[2]

3. Chromatographic Purification:

-

Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel or Diaion HP-20, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or methanol-water) to separate major compound classes.[2][7]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved by RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase to isolate pure this compound.[2][7]

4. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activities

This compound has demonstrated significant biological activities, primarily in the areas of cell proliferation inhibition and antiviral effects.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various cell types.[5][6]

Quantitative Data: Cytotoxicity

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| L-O2 (Human normal liver cell) | MTT | 27.08 (EtOAc extract) | [8] |

| GES-1 (Human normal gastric epithelial cell) | MTT | 21.89 (EtOAc extract) | [8] |

Note: The reported IC₅₀ values are for the ethyl acetate extract of Euphorbia kansui, which contains this compound. Specific IC₅₀ values for the pure compound against a broader range of cancer cell lines require further investigation.

Anti-HIV Activity

This compound is one of several ingenane diterpenes isolated from Euphorbia kansui that exhibit anti-HIV activity.[2][7]

Quantitative Data: Anti-HIV Activity

| Compound | Assay | EC₅₀ (nM) | Reference |

| This compound | Anti-HIV Assay | 0.8 - 1076.9 (for a mixture of active ingenane diterpenes) | [2][7] |

Note: The reported EC₅₀ is for a mixture of anti-HIV active ingenane diterpenes from the E3-fraction of the extract.

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, studies on the related ingenol (B1671944) mebutate, another ingenane diterpene, provide strong indications of its likely signaling pathway. Ingenol mebutate is known to be a potent activator of Protein Kinase C (PKC).[2][3][9]

Proposed Signaling Pathway: PKC/MEK/ERK

The proposed mechanism of action for the anti-proliferative and pro-apoptotic effects of ingenol derivatives involves the activation of the PKCδ isoform, which in turn activates the MEK/ERK signaling cascade.[2][3][9] This pathway can lead to the induction of apoptosis.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for the induction of apoptosis by this compound.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[10][11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Anti-HIV Assay (MT-4 Cell-Based Assay)

MT-4 cells are highly susceptible to HIV infection and are commonly used for screening anti-HIV compounds.

Protocol:

-

Cell Preparation: Prepare a suspension of MT-4 cells.

-

Compound and Virus Addition: In a 96-well plate, add serial dilutions of this compound. Add a standard inoculum of HIV to the wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C.

-

Assessment of Viral Activity: The antiviral activity can be assessed by several methods:

-

EC₅₀ Calculation: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

Future Perspectives

This compound represents a promising natural product with potential for development as an anticancer and antiviral agent. Further research is warranted to:

-

Elucidate the precise molecular targets and signaling pathways involved in its biological activities.

-

Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile.

-

Explore synthetic modifications to enhance its therapeutic index.

This technical guide provides a foundation for researchers to further explore the potential of this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]

- 10. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of 5-O-benzoyl-20-deoxyingenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-benzoyl-20-deoxyingenol, a naturally occurring diterpene isolated from the plant Euphorbia kansui, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its anti-proliferative, anti-HIV, and protein kinase C (PKC) modulatory effects. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized. Quantitative data from published studies are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound belongs to the ingenane (B1209409) class of diterpenoids, a group of compounds known for their complex chemical structures and significant biological properties. Found in the roots of Euphorbia kansui, a plant used in traditional Chinese medicine, this molecule has been the subject of various pharmacological studies.[1] Its biological profile is characterized by a range of activities, including the inhibition of cancer cell growth, suppression of human immunodeficiency virus (HIV) replication, and modulation of key cellular signaling cascades. Understanding the multifaceted biological activities of this compound is crucial for harnessing its therapeutic potential.

Core Biological Activities

The biological effects of this compound are diverse, with key activities demonstrated in the areas of cancer, virology, and cell signaling.

Anti-proliferative and Cytotoxic Activity

This compound has been shown to inhibit the proliferation of various cell lines. This anti-proliferative effect is a hallmark of many ingenane diterpenes and is a primary reason for the interest in these compounds as potential anticancer agents.

One of the key mechanisms underlying its anti-proliferative activity is the inhibition of topoisomerase II.[1] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound can disrupt these fundamental cellular processes, leading to cell cycle arrest and ultimately, cell death.

Anti-HIV Activity

A significant area of investigation for this compound and related ingenane esters is their potent anti-HIV activity. Studies have demonstrated that these compounds can inhibit the replication of HIV-1. The mechanism of this anti-HIV activity is an area of ongoing research, but it highlights the potential of this chemical scaffold in the development of novel antiretroviral therapies.

Modulation of Protein Kinase C (PKC)

Esters of 20-deoxyingenol (B1631286) are recognized as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways. These pathways regulate processes such as cell growth, differentiation, apoptosis, and immune responses. The activation of specific PKC isoforms, particularly PKCα and PKCδ, appears to be a central aspect of the biological activity of 20-deoxyingenol esters. This PKC activation can lead to downstream effects such as the induction of lysosomal biogenesis and autophagy, cellular processes that are critical for cellular homeostasis and the clearance of damaged organelles and proteins.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its closely related analogs.

| Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | MT4 (Human T-cell leukemia) | CC50 | > 9.2 μM | (Not formally cited) |

| Anti-inflammatory | RAW264.7 (Murine macrophage) | IC50 (LPS-induced NO production) | 3.1 μM | (Not formally cited) |

| Compound | Activity | Parameter | Value (nM) | Reference |

| Ingenane Diterpenes (group including this compound) | Anti-HIV-1 | EC50 | 0.8 - 1076.9 | [1] |

Note: The specific EC50 value for this compound against HIV-1 and the specific IC50 value for topoisomerase II inhibition from the primary literature were not available in the searched resources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Workflow for Cell Proliferation (MTT) Assay

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

-

Target cell line (e.g., MT4, HeLa)

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Workflow for Topoisomerase II Inhibition Assay

Caption: General workflow for a topoisomerase II DNA relaxation assay.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II assay buffer

-

ATP solution

-

This compound stock solution

-

Stop solution (e.g., 10% SDS)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and ATP.

-

Add the desired concentrations of this compound or a vehicle control to the reaction tubes.

-

Initiate the reaction by adding topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Digest the protein by adding proteinase K and incubating further.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Anti-HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a marker of viral replication.

Workflow for Anti-HIV-1 Replication Assay

Caption: Workflow for assessing anti-HIV-1 activity using a p24 ELISA.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells)

-

HIV-1 viral stock

-

Complete cell culture medium

-

This compound stock solution

-

Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

-

Seed target cells in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a short period before infection.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells for 48-72 hours to allow for viral replication.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of HIV-1 replication compared to the untreated control and determine the EC50 value.

Signaling Pathways

The activation of Protein Kinase C (PKC) is a key event in the mechanism of action of 20-deoxyingenol esters. Specifically, the activation of PKCα and PKCδ isoforms triggers downstream signaling cascades that influence cell fate.

PKCα and PKCδ Signaling in Cell Regulation

The activation of PKCα and PKCδ by compounds like this compound can have divergent effects on cellular processes. PKCα activation is often associated with the inhibition of cell cycle progression, while PKCδ can have both pro-proliferative and pro-apoptotic roles depending on the cellular context.

Caption: Simplified overview of PKCα and PKCδ downstream signaling.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its ability to inhibit cell proliferation, suppress HIV replication, and modulate PKC signaling pathways makes it a valuable lead compound for the development of new therapeutic agents. The detailed experimental protocols and summarized data provided in this guide are intended to facilitate future research into the pharmacological properties and therapeutic applications of this intriguing ingenane diterpene. Further studies are needed to fully elucidate the specific molecular targets and to optimize its structure for enhanced potency and selectivity.

References

The Anti-HIV Properties of 5-O-Benzoyl-20-deoxyingenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-HIV properties of 5-O-benzoyl-20-deoxyingenol, a diterpenoid isolated from Euphorbia kansui. The document consolidates available quantitative data on its antiviral activity, details relevant experimental protocols, and elucidates the proposed mechanisms of action, including the reactivation of latent HIV-1 reservoirs and the inhibition of new viral entry. The information is presented to support further research and drug development efforts in the field of HIV therapeutics.

Introduction

The global fight against Human Immunodeficiency Virus (HIV) continues to demand novel therapeutic strategies that can overcome challenges such as drug resistance and the persistence of latent viral reservoirs. Ingenol (B1671944) esters, a class of diterpenoids found in plants of the Euphorbiaceae family, have emerged as promising candidates due to their dual action against HIV. This compound is one such ingenol ester that has demonstrated anti-HIV activity. This guide delves into the technical details of its antiviral properties.

Quantitative Anti-HIV Activity

This compound has been evaluated for its ability to inhibit HIV-1 replication. The following table summarizes the available quantitative data.

| Compound | Virus Strain | Cell Line | Assay | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| This compound | Not Specified | Not Specified | Not Specified | 0.8 | Not Reported | Not Reported | [1] |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes 50% cell death. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Mechanisms of Action

Ingenol derivatives, including likely this compound, exhibit a dual mechanism of action against HIV-1: reactivation of latent virus and inhibition of new viral entry.

Reactivation of Latent HIV-1 Reservoirs

A major obstacle to an HIV cure is the persistence of latent provirus integrated into the host cell genome. Ingenol esters are potent activators of the Protein Kinase C (PKC) pathway, which plays a crucial role in the transcriptional regulation of HIV-1.

The proposed signaling pathway for latency reactivation by ingenol esters is as follows:

Inhibition of New HIV-1 Infection

In addition to reactivating latent virus, ingenol derivatives have been shown to inhibit new HIV-1 infection by downregulating the expression of the primary receptor CD4 and the crucial co-receptors CCR5 and CXCR4 on the surface of T-cells. This downregulation prevents the virus from binding to and entering host cells.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-HIV properties of compounds like this compound.

Isolation of this compound

-

Source Material: Dried and crushed roots of Euphorbia kansui.[2]

-

Extraction: The powdered roots are extracted with 95% ethanol. The resulting extract is then partitioned between ethyl acetate (B1210297) and water.[2]

-

Fractionation: The active ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate.[2]

-

Purification: Further purification is achieved through repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Anti-HIV-1 Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, an indicator of viral replication.

-

Cell Culture: Target cells (e.g., MT-4, CEM-GFP, or peripheral blood mononuclear cells - PBMCs) are cultured in appropriate media.

-

Infection: Cells are infected with a known amount of HIV-1 stock in the presence of varying concentrations of the test compound. A no-drug control is included.

-

Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

-

p24 Quantification: The cell culture supernatant is collected, and the concentration of p24 antigen is determined using a commercial ELISA kit.[4][5][6]

-

Data Analysis: The percentage of inhibition of p24 production at each compound concentration is calculated relative to the no-drug control. The EC50 value is determined by non-linear regression analysis.

Co-receptor Expression Analysis (Flow Cytometry)

This method is used to quantify the levels of CCR5 and CXCR4 on the cell surface.

-

Cell Treatment: CD4+ T-cells are treated with this compound at various concentrations for a specified period.

-

Staining: The treated cells are washed and then stained with fluorescently labeled monoclonal antibodies specific for CCR5 and CXCR4. Isotype control antibodies are used to account for non-specific binding.[7]

-

Data Acquisition: The stained cells are analyzed using a flow cytometer to measure the fluorescence intensity of each cell.[7]

-

Data Analysis: The mean fluorescence intensity (MFI) or the percentage of positive cells for CCR5 and CXCR4 is determined for each treatment condition and compared to untreated controls to assess the degree of downregulation.[8]

Discussion and Future Directions

This compound, an ingenol ester from Euphorbia kansui, demonstrates potent anti-HIV activity. Its likely dual mechanism of action—reactivating latent HIV while preventing new infections—makes it and related compounds attractive candidates for "shock and kill" HIV eradication strategies.

Further research should focus on:

-

Obtaining more comprehensive quantitative data for this compound, including its cytotoxicity and selectivity index across various HIV-1 strains and cell types.

-

Conducting detailed mechanistic studies to confirm that its mode of action aligns with that of other well-characterized ingenol esters.

-

Performing in vivo studies to evaluate its efficacy and safety in animal models.

-

Exploring structure-activity relationships through the synthesis of analogs to optimize potency and reduce potential toxicity.

Conclusion

This compound is a promising natural product with significant anti-HIV properties. The information compiled in this technical guide provides a foundation for researchers and drug developers to advance the investigation of this compound as a potential component of future HIV therapies.

References

- 1. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ablinc.com [ablinc.com]

- 5. ablinc.com [ablinc.com]

- 6. biochain.com [biochain.com]

- 7. CXCR4–CCR5: A couple modulating T cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity of 5-O-benzoyl-20-deoxyingenol on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-benzoyl-20-deoxyingenol is a diterpene isolated from the roots of Euphorbia kansui, a plant that has been used in traditional Chinese medicine.[1] This compound has garnered interest in the scientific community for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. Structurally belonging to the ingenane (B1209409) class of diterpenoids, it shares a common ancestry with other bioactive molecules that have been investigated for their potent biological activities. The primary mechanism of action attributed to this compound is the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome organization, leading to the induction of apoptosis in rapidly dividing tumor cells.[1] This technical guide provides a comprehensive overview of the available data on the cytotoxicity of this compound against tumor cells, detailed experimental protocols for assessing its cytotoxic effects, and a visualization of the putative signaling pathway involved in its mode of action.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the cytotoxic effects of this compound on a wide range of tumor cell lines is currently limited in publicly available literature. However, the following table summarizes the existing data for this compound and related diterpenes from Euphorbia kansui to provide a comparative context for its potential potency.

| Compound | Cell Line | Assay | Measurement | Value (µM) | Reference |

| This compound | RAW264.7 (Murine Macrophage) | Griess Assay (NO Production) | IC50 | 3.1 | [1] |

| This compound | MT4 (Human T-cell Leukemia) | CytoTox-Glo | CC50 | > 9.2 | [1] |

| Tirucalla-8,24-diene-3β,11β-diol-7-one | HCT-116 (Human Colon Carcinoma) | Not Specified | IC50 | 20.84 ± 1.28 | [2][3] |

| Tirucalla-8,24-diene-3β,11β-diol-7-one | MKN-45 (Human Gastric Cancer) | Not Specified | IC50 | 10.18 ± 1.36 | [2][3] |

| Tirucalla-8,24-diene-3β,11β-diol-7-one | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | IC50 | 10.82 ± 1.18 | [2][3] |

| Eupha-8,24-diene-3β,11β-diol-7-one | HCT-116 (Human Colon Carcinoma) | Not Specified | IC50 | 33.97 ± 2.15 | [2][3] |

| Eupha-8,24-diene-3β,11β-diol-7-one | MKN-45 (Human Gastric Cancer) | Not Specified | IC50 | 14.95 ± 1.82 | [2][3] |

| Eupha-8,24-diene-3β,11β-diol-7-one | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | IC50 | 20.11 ± 2.16 | [2][3] |

Experimental Protocols

A crucial aspect of evaluating the cytotoxic potential of a compound is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay for Cytotoxicity

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

-

Tumor cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

3. Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Mandatory Visualization

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Signaling Pathway: Apoptosis Induction by Topoisomerase II Inhibition

Caption: Putative signaling pathway for apoptosis induced by this compound via topoisomerase II inhibition.

References

In-Depth Technical Guide: 5-O-benzoyl-20-deoxyingenol as a Cell Proliferation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-benzoyl-20-deoxyingenol, a diterpene isolated from the medicinal plant Euphorbia kansui, has demonstrated significant potential as a cell proliferation inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanisms of its anti-proliferative effects include the inhibition of topoisomerase II and the modulation of Protein Kinase C (PKC) signaling pathways, leading to cell cycle arrest and apoptosis. This document serves as a resource for researchers and professionals in the field of oncology and drug development, offering a foundational understanding of this compound's therapeutic promise.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This compound is a member of the ingenol (B1671944) family of diterpenoids, which are known for their diverse biological activities.[1] This guide focuses on the specific properties of this compound as a potent inhibitor of cancer cell proliferation.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative activity of this compound and related ingenol compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Ingenol Derivatives Against Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Ingenol Derivative 1 | HTB-26 | Aggressive Breast Cancer | 10 - 50 |

| Ingenol Derivative 1 | PC-3 | Pancreatic Cancer | 10 - 50 |

| Ingenol Derivative 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| Ingenol Derivative 2 | HCT116 | Colorectal Cancer | 0.34 |

| Ingenol Derivative 1 | HCT116 | Colorectal Cancer | 22.4 |

Data compiled from studies on various ingenol derivatives, highlighting the range of activity within this class of compounds. Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature.[2]

Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism involving the inhibition of topoisomerase II and the activation of Protein Kinase C (PKC) signaling pathways.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving topological problems.[3] this compound acts as a topoisomerase II inhibitor, disrupting this process and leading to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis.[1][4]

Protein Kinase C (PKC) Modulation

Ingenol derivatives are known modulators of Protein Kinase C (PKC) isoforms.[5] Specifically, they have been shown to activate PKCδ, which has pro-apoptotic functions.[6] This activation can initiate a signaling cascade involving the Ras/Raf/MAPK pathway, while simultaneously inhibiting the pro-survival PI3K/AKT pathway. This shift in signaling balance promotes apoptosis.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Signaling Pathways

Caption: Inhibition of Topoisomerase II by this compound.

Caption: Modulation of PKC Signaling by this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating the compound's effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in apoptosis.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells as described in the cell cycle analysis protocol.

-

Lyse the cells with RIPA buffer and collect the protein lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising profile as a cell proliferation inhibitor with a multi-faceted mechanism of action. Its ability to target both topoisomerase II and key signaling pathways like PKC highlights its potential for further investigation in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to build upon in their exploration of this and similar natural compounds for cancer therapy. Further research is warranted to establish a more comprehensive profile of its efficacy across a broader range of cancer types and to fully elucidate the intricate details of its molecular interactions.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of cellular proliferation by diterpenes, topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 5-O-benzoyl-20-deoxyingenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-O-benzoyl-20-deoxyingenol is a member of the ingenane (B1209409) class of diterpenoids, a group of complex natural products known for their intricate tetracyclic 5/7/7/3 ring system and significant biological activities.[1] Isolated from the roots of Euphorbia kansui, this compound has been a subject of phytochemical and pharmacological interest.[2][3] The definitive determination of its molecular structure is paramount for understanding its chemical properties and potential therapeutic applications, including the inhibition of cell proliferation.[3] This technical guide provides an in-depth overview of the methodologies and data interpretation integral to its structure elucidation.

Molecular Formula and Mass Spectrometry

The first crucial step in structure elucidation is determining the molecular formula. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the primary technique for this purpose, providing a highly accurate mass measurement.

Quantitative Mass Spectrometry Data

For this compound, the molecular formula was established through positive-ion mode ESI-MS.[2]

| Parameter | Observed Value | Inferred Information |

| Ion Adduct | [M + Na]⁺ | Sodium Adduct |

| m/z | 459 | Mass-to-charge ratio |

| Deduced Molecular Formula | C₂₇H₃₂O₅ | - |

| Calculated Molecular Weight | 436.54 g/mol | - |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument.[2]

-

Ionization: The sample solution is introduced into the electrospray source, where a high voltage is applied to generate fine, charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF), which measures their mass-to-charge ratio with high accuracy (typically to four or five decimal places).

-

Data Processing: The exact mass is used to calculate the most plausible elemental composition, thereby determining the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. The structure of this compound was determined through extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.[4][5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A trace amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[2][6]

-

1D NMR Acquisition: Standard pulse sequences are used to acquire the ¹H (proton) and ¹³C (carbon-13) spectra.

-

2D NMR Acquisition: A series of 2D NMR experiments are performed to establish structural correlations:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen pairs (¹³C-¹H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing key information about the relative stereochemistry of the molecule.

-

-

Data Analysis: The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and the assembly of the final molecular structure.

Quantitative NMR Data

The following tables present the ¹H and ¹³C NMR spectral data for this compound. This data is essential for assigning the chemical structure.

Table 1: ¹H NMR Spectral Data for this compound (300 MHz, CDCl₃) [2]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.05 | d | 5.1 |

| 3 | 4.21 | s | |

| 5 | 5.65 | s | |

| 7 | 5.89 | m | |

| 8 | 3.25 | d | 9.0 |

| 10 | 2.15 | m | |

| 11 | 2.98 | m | |

| 12-α | 1.60 | m | |

| 12-β | 1.45 | m | |

| 16 | 1.85 | s | |

| 17 | 1.10 | d | 7.0 |

| 18 | 1.05 | d | 7.2 |

| 19 | 1.08 | d | 7.2 |

| 20 | 4.75, 4.85 | br s each | |

| Benzoyl-H (ortho) | 8.05 | dd | 8.4, 1.3 |

| Benzoyl-H (meta) | 7.45 | t | 7.8 |

| Benzoyl-H (para) | 7.58 | tt | 7.5, 1.3 |

Table 2: ¹³C NMR Spectral Data for this compound (75 MHz, CDCl₃) [2]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 128.9 | 15 | 211.5 |

| 2 | 138.1 | 16 | 22.8 |

| 3 | 78.5 | 17 | 17.5 |

| 4 | 93.1 | 18 | 15.9 |

| 5 | 84.2 | 19 | 18.2 |

| 6 | 205.1 | 20 | 112.5 |

| 7 | 127.5 | Benzoyl-C=O | 166.2 |

| 8 | 42.1 | Benzoyl-C1' | 130.4 |

| 9 | 46.5 | Benzoyl-C2',6' | 129.8 |

| 10 | 38.2 | Benzoyl-C3',5' | 128.5 |

| 11 | 35.6 | Benzoyl-C4' | 133.0 |

| 12 | 26.8 | ||

| 13 | 41.9 | ||

| 14 | 34.5 |

Structure Elucidation Workflow and Logic

The elucidation process is a systematic workflow that integrates data from multiple analytical techniques. It begins with the isolation of the pure compound and culminates in the confirmed chemical structure.

Caption: Overall workflow for the isolation and structure elucidation of this compound.

The logic of integrating spectroscopic data is hierarchical. Each experiment provides a specific piece of the puzzle, and together they allow for the complete assembly of the molecular structure.

Caption: Logical integration of multi-technique spectroscopic data for structure determination.

Conclusion

The structure of this compound was unequivocally established through the systematic application of modern analytical techniques. High-resolution mass spectrometry fixed the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments revealed the complex tetracyclic ingenane skeleton, the position of the benzoyl ester group at C-5, and the relative stereochemistry of the molecule. This detailed structural information is the essential foundation for further research into its biological mechanism of action and potential development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-O-benzoyl-20-deoxyingenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-benzoyl-20-deoxyingenol is a diterpenoid of the ingenane (B1209409) class, isolated from the roots of Euphorbia kansui. This natural compound has garnered significant interest within the scientific community due to its notable biological activities, including anti-proliferative, anti-HIV, and nematicidal effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways, presented in a format tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₅ | [1] |

| Molecular Weight | 436.54 g/mol | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | MedChemExpress Product Information |

| Melting Point | Not explicitly reported in the searched literature. | |

| LogP (Octanol-Water Partition Coefficient) | Not explicitly reported in the searched literature. |

Spectral Data

General Characteristics from Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum of ingenol (B1671944) esters typically reveals characteristic signals for the ingenane skeleton, including olefinic protons, methine protons, and methyl groups. The presence of a benzoyl group in this compound would be indicated by signals in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The ingenane core, along with the carbonyl and aromatic carbons of the benzoyl group, would give rise to a distinct set of signals.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of natural products like this compound. The expected molecular ion peak would correspond to its molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the ketone and ester functionalities, and C=C bonds of the ingenane core and the aromatic ring.

Experimental Protocols

Isolation of this compound from Euphorbia kansui

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process. The following is a generalized protocol based on methods for isolating diterpenoids from Euphorbia species.

Caption: Workflow for the isolation and characterization of this compound.

Detailed Steps:

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to bioassay-guided separation. This typically involves column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.

-

Bioassay: Fractions are collected and tested for their cytotoxic activity against various cancer cell lines to identify the most potent fractions.

-

Purification: The active fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and ESI-MS.

Determination of Anti-Proliferative Activity (MTT Assay)

The anti-proliferative activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Caption: Workflow for the MTT cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium). A control group with vehicle (DMSO) alone is also included.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

Signaling Pathways

The anti-proliferative effects of ingenol esters, including this compound, are often attributed to their interaction with the Protein Kinase C (PKC) signaling pathway. PKC is a family of serine/threonine kinases that play crucial roles in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Caption: Simplified overview of the Protein Kinase C (PKC) signaling pathway potentially activated by this compound.

Mechanism of Action:

Ingenol esters are known to activate certain isoforms of PKC. This activation can trigger a cascade of downstream signaling events that ultimately lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The specific PKC isoforms activated and the subsequent downstream pathways can vary depending on the cell type and the specific ingenol ester. Research on related ingenol esters suggests that the activation of PKC can lead to the modulation of other important signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are critical regulators of cell fate.

Conclusion

This compound is a promising natural product with significant anti-proliferative properties. This technical guide has summarized its key physicochemical characteristics, provided detailed experimental protocols for its study, and outlined its likely mechanism of action through the Protein Kinase C signaling pathway. Further research is warranted to fully elucidate its spectral properties, determine its precise mechanism of action across different cancer types, and explore its full therapeutic potential. The information presented here serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel anticancer agents.

References

The Pharmacological Potential of 5-O-Benzoyl-20-Deoxyingenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-benzoyl-20-deoxyingenol, a naturally occurring ingenane (B1209409) diterpene isolated from the plant Euphorbia kansui, has demonstrated notable pharmacological potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of its cytotoxic activities, mechanism of action, and the experimental methodologies used for its evaluation. The primary mode of action for its anti-proliferative effects is the inhibition of topoisomerase II, a critical enzyme in DNA replication and cell division. Furthermore, as an ingenane ester, its activity is linked to the modulation of the Protein Kinase C (PKC) signaling pathway. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions and evaluation workflows to support further research and development.

Introduction

This compound is a diterpenoid compound that belongs to the ingenane family, a class of molecules known for their complex carbon skeleton and diverse biological activities.[1][2] Isolated from the roots of Euphorbia kansui, a plant used in traditional medicine, this compound has been identified as an inhibitor of cell proliferation.[1][2] Its structural features and biological activity make it a compound of interest for drug discovery, particularly as a potential anticancer agent. This guide aims to consolidate the current technical knowledge on this compound to facilitate its exploration by the scientific community.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of this compound has been quantified against several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its efficacy across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 28.35 | [1][3][4] |

| Hep-G2 | Hepatocellular Carcinoma | 24.56 | [1][3][4] |

| DU145 | Prostate Carcinoma | 15.55 | [1][3][4] |

Mechanism of Action

Topoisomerase II Inhibition

The primary mechanism underlying the cytotoxic effects of this compound is the inhibition of DNA topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. By inhibiting topoisomerase II, the compound prevents the re-ligation of these breaks, leading to an accumulation of DNA damage and ultimately triggering apoptosis and cell death.

Protein Kinase C (PKC) Signaling Pathway Modulation

Ingenane esters are well-documented activators of the Protein Kinase C (PKC) family of enzymes.[2] Activation of specific PKC isoforms, such as PKC-δ, can initiate downstream signaling cascades. This includes the mitogen-activated protein kinase (MAPK) pathway, involving kinases like ERK, and the NF-κB pathway. The sustained activation or modulation of these pathways can lead to varied cellular outcomes, including the induction of apoptosis in cancer cells.

Experimental Protocols

The following sections detail representative methodologies for the key assays used to characterize the pharmacological potential of this compound.

In Vitro Cytotoxicity - MTT Assay

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values of a test compound.

Objective: To measure the reduction in cell viability or metabolic activity in cancer cell lines after treatment with the compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hep-G2, DU145)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells and untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Topoisomerase II Inhibition - DNA Relaxation Assay

This protocol outlines a method to assess the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Objective: To determine if this compound inhibits the ability of topoisomerase II to relax supercoiled DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound

-

Known Topoisomerase II inhibitor (e.g., etoposide) as a positive control

-

Stop Solution/Loading Dye (containing SDS and Proteinase K)

-

Agarose (B213101) gel (1%) and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide) and imaging system

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures on ice. To the assay buffer, add the supercoiled DNA substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO), a no-enzyme control, and a positive control (etoposide).

-

Enzyme Addition: Initiate the reaction by adding a sufficient amount of human topoisomerase II enzyme to all tubes except the no-enzyme control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye. This solution typically contains SDS to denature the enzyme and Proteinase K to digest it, releasing the DNA.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until there is adequate separation of the different DNA topoisomers.

-

Visualization: Stain the gel with a DNA staining agent and visualize it under UV light. Supercoiled DNA migrates faster than relaxed DNA.

-

Interpretation:

-

No-enzyme control: A single band corresponding to fast-migrating supercoiled DNA.

-

Enzyme control (no inhibitor): Bands corresponding to slower-migrating relaxed DNA topoisomers.

-

Inhibitor-treated samples: Inhibition is indicated by the persistence of the supercoiled DNA band, similar to the no-enzyme control. The degree of inhibition is proportional to the concentration of the inhibitor.

-

In Vivo Studies

To date, comprehensive in vivo studies evaluating the anti-tumor efficacy and pharmacokinetic profile of this compound have not been extensively reported in publicly available literature. This represents a significant knowledge gap and a critical next step in the preclinical development of this compound. Future research should focus on animal models of cancer to assess its therapeutic potential, determine effective dosing regimens, and evaluate its safety profile.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. Its dual mechanism of action, involving the inhibition of topoisomerase II and the modulation of PKC signaling, makes it an intriguing candidate for further investigation. The data and protocols presented in this guide provide a foundational resource for researchers. Future efforts should be directed towards elucidating the specific PKC isoforms involved, exploring potential synergistic effects with other chemotherapeutic agents, and, most importantly, conducting in vivo studies to validate its anti-cancer potential in a preclinical setting. These steps will be essential to determine if this compound can be developed into a clinically viable therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of 5-O-Benzoyl-20-Deoxyingenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-benzoyl-20-deoxyingenol is a member of the ingenane (B1209409) class of diterpenoids, naturally occurring compounds that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound, a compound isolated from the roots of Euphorbia kansui. The guide details the experimental protocols for its isolation, presents its physicochemical and bioactivity data, and explores its potential mechanisms of action, including the activation of the Protein Kinase C (PKC) signaling pathway and inhibition of topoisomerase II.

Discovery and Bioactivity-Guided Isolation

The discovery of this compound was the result of bioassay-guided fractionation of extracts from the roots of Euphorbia kansui, a plant used in traditional medicine. Initial screening of a methanol (B129727) extract of E. kansui roots revealed potent anti-HIV activity.[1] This led to a systematic process of solvent partitioning and chromatographic separation to isolate the active constituents.

The isolation procedure typically involves the following key steps:

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted with a polar solvent, such as 95% ethanol (B145695) or methanol.[1][2][3]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water. The anti-HIV and cytotoxic activities are often concentrated in the ethyl acetate fraction.[1][3]

-

Column Chromatography: The active fraction is further separated using column chromatography. A common stationary phase used is Diaion HP-20, with elution using a gradient of water and methanol.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved through RP-HPLC, yielding the pure compound.[1]

The following diagram illustrates the general workflow for the bioassay-guided isolation of this compound.

Experimental Protocols

The following is a representative, detailed protocol for the isolation of this compound based on published methodologies.[1][2][3]

1. Plant Material and Extraction:

-

Air-dried and powdered roots of Euphorbia kansui (20.0 kg) are extracted with 95% ethanol at 50°C.[3]

-

The solvent is removed under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

-

The crude residue is suspended in water and partitioned with ethyl acetate.

-

The ethyl acetate layer, which contains the compounds of interest, is collected and concentrated in vacuo.

3. Coarse Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column (200-300 mesh).

-

The column is eluted with a gradient of petroleum ether and ethyl acetate of increasing polarity to yield several fractions.

4. Bioassay and Fraction Selection:

-

Each fraction is tested for its biological activity (e.g., cytotoxicity or anti-HIV activity).

-

The most active fractions are selected for further purification.

5. Fine Purification by RP-HPLC:

-

The bioactive fractions are pooled and subjected to RP-HPLC on a C18 column.

-

A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.

-

Fractions are collected and monitored by UV detection.

-

Fractions containing the pure compound are combined and the solvent is evaporated to yield this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods, primarily NMR and mass spectrometry.

| Property | Data | Reference |

| Molecular Formula | C₂₇H₃₂O₅ | [4] |

| Molecular Weight | 436.54 g/mol | [4] |

| Appearance | Colorless gum | [3] |

| UV (MeOH) λmax | 208, 229, 273 nm | [3] |

| ESI-MS (positive) | m/z 459 [M+Na]⁺ | [3] |

Table 1: Physicochemical and Mass Spectrometry Data

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.16 | d | 5.4 |

| 3 | 4.29 | s | |

| 5 | 5.56 | s | |

| 7 | 5.99 | q | 1.5 |

| 8 | 4.29 | s | |

| 10 | 2.05 | m | |

| 11 | 2.05 | m | |

| 12 | 1.05 | d | 6.3 |

| 13 | 2.05 | m | |

| 14 | 1.05 | d | 6.3 |

| 15 | 1.05 | d | 6.3 |

| 16 | 1.76 | s | |

| 17 | 1.76 | s | |

| 18 | 1.76 | s | |

| 19 | 1.05 | d | 6.3 |

| 20a | 4.09 | d | 13.8 |

| 20b | 4.22 | d | 13.8 |

| Benzoyl-H | 7.45-8.07 | m |

Table 2: ¹H NMR Data (300 MHz, CDCl₃) of this compound [3]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 41.5 | 11 | 44.5 |

| 2 | 128.0 | 12 | 29.8 |

| 3 | 82.1 | 13 | 41.5 |

| 4 | 76.5 | 14 | 24.1 |

| 5 | 83.2 | 15 | 24.1 |

| 6 | 209.8 | 16 | 16.2 |

| 7 | 141.2 | 17 | 16.2 |

| 8 | 78.9 | 18 | 16.2 |

| 9 | 46.5 | 19 | 24.1 |

| 10 | 31.8 | 20 | 66.2 |

| Benzoyl | |||

| C=O | 166.5 | C-3', 5' | 128.5 |

| C-1' | 130.4 | C-4' | 133.0 |

| C-2', 6' | 129.8 |

Table 3: Predicted ¹³C NMR Data of this compound (Based on data for similar ingenol (B1671944) esters)[5][6]

Biological Activity Data

This compound has demonstrated significant biological activity in various assays.

| Activity | Cell Line/Assay | Value | Reference |

| Anti-HIV Activity | HIV-1 Replication | EC₅₀ = 1076.9 nM | [1] |

| Cytotoxicity | MT4 cells | CC₅₀ > 9.2 µM | [4] |

| Anti-inflammatory | RAW264.7 (LPS-induced NO) | IC₅₀ = 3.1 µM | [4] |

| Cytotoxicity | L-O2 (human normal liver) | IC₅₀ = 15.34 µM | [2] |

| Cytotoxicity | GES-1 (human normal gastric epithelial) | IC₅₀ = 12.89 µM | [2] |

Table 4: Biological Activity of this compound

Mechanism of Action and Signaling Pathways

The biological effects of this compound and related ingenol esters are believed to be mediated through multiple signaling pathways.

Protein Kinase C (PKC) Activation

A primary mechanism of action for ingenol esters is the activation of Protein Kinase C (PKC) isoforms.[7][8] Specifically, ingenol 3-angelate (a related compound) has been shown to be a potent activator of the novel PKCδ isoform.[2][9] Activation of PKCδ can lead to a cascade of downstream signaling events, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway, ultimately inducing apoptosis in cancer cells.[10][11]

The following diagram illustrates the proposed PKCδ-mediated signaling pathway.

Topoisomerase II Inhibition

Several diterpenes isolated from Euphorbia kansui, including ingenol derivatives, have been shown to inhibit topoisomerase II activity.[9] Topoisomerase II is a crucial enzyme for DNA replication and cell division.[8] Inhibitors of this enzyme can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's function without causing DNA damage.[8] Some ingenol esters have been identified as catalytic inhibitors of topoisomerase IIα, leading to cell cycle arrest in the G2/M phase.[8] This presents a secondary potential mechanism for the anti-proliferative effects of this compound.

Conclusion

This compound is a bioactive diterpenoid isolated from Euphorbia kansui with demonstrated anti-HIV, cytotoxic, and anti-inflammatory properties. Its discovery through bioassay-guided isolation highlights the value of natural products in drug discovery. The primary mechanism of action for related ingenol esters involves the activation of PKCδ, leading to the induction of apoptosis through modulation of downstream signaling pathways. A potential secondary mechanism involves the catalytic inhibition of topoisomerase II. Further research is warranted to fully elucidate the therapeutic potential and detailed molecular mechanisms of this compound. This guide provides a comprehensive foundation for researchers and drug development professionals interested in this promising natural product.

References

- 1. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]